N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is classified as a heterocyclic compound due to the presence of a piperidine ring. It is part of a broader category of nitrogen-containing compounds that have garnered interest for their biological activities. The compound can be found in various chemical databases and has been referenced in patents related to medicinal uses, particularly as an inhibitor of certain enzymes or receptors involved in disease processes .
The synthesis of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the following steps:
The molecular structure of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets .
N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets such as receptors or enzymes:
The precise mechanism often depends on the target system being studied and requires further experimental validation through pharmacological assays .
The physical and chemical properties of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine include:
Property | Value |
---|---|
Molecular Weight | 271.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine has several scientific applications:
The stereogenic center at the piperidin-3-yl position dictates distinct biological profiles of N¹-(1-benzylpiperidin-3-yl)-N¹-isopropylethane-1,2-diamine enantiomers. The (S)-isomer exhibits superior σ-1 receptor affinity (Kᵢ = 1.45 nM) compared to its (R)-counterpart (Kᵢ = 8.7 nM), necessitating precise stereocontrol during synthesis [1] [6]. Commercial routes employ chiral resolution of racemates using diastereomeric salt formation with O,O-dibenzoyltartaric acid, achieving >98% enantiomeric excess (ee) but suffering from low yields (<35%) [1]. Alternative asymmetric alkylation strategies utilize (S)-proline-derived phase-transfer catalysts to install the isopropyl group enantioselectively, achieving 80% ee and 62% yield in the key C–N bond formation step [1].
Biocatalytic approaches have emerged as sustainable alternatives. Engineered ω-transaminases enable reductive amination of the prochiral ketone precursor 1-benzylpiperidin-3-one with isopropylethylenediamine, directly affording the (S)-isomer with 92% ee and 78% isolated yield under mild conditions [1]. This method avoids costly chiral auxiliaries and demonstrates scalability for multi-gram production.
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Method | Chiral Controller | Yield | ee (%) | Isomer |
---|---|---|---|---|
Diastereomeric Resolution | O,O-Dibenzoyltartaric Acid | 32% | >98 | (S) |
Phase-Transfer Catalysis | (S)-Proline Quaternary Salt | 62% | 80 | (R) |
Biocatalytic Amination | Arthrobacter sp. Transaminase | 78% | 92 | (S) |
The 1-benzyl moiety profoundly influences σ receptor binding, with catalytic asymmetric benzylation enabling stereoselective access to chiral piperidine intermediates. Palladium-catalyzed allylic alkylation of N-Boc-3-hydroxypiperidine with benzyl bromide derivatives achieves 88% ee when using (R)-BINAP as a chiral ligand, though subsequent functionalization steps reduce overall efficiency [1]. More direct routes employ enantioselective reductive amination of racemic 3-aminopiperidine with benzaldehyde derivatives, where chiral phosphoric acid catalysts (e.g., TRIP) control facial selectivity during imine reduction, delivering N-benzylpiperidines with 94% ee [1].
Challenges persist in catalyst poisoning due to the amine-rich environment, necessitating protective group strategies. N-Cbz-protected 3-aminopiperidine undergoes asymmetric benzylation via Pd-catalyzed allylic substitution with 90% ee, followed by hydrogenolytic deprotection and isopropylamine installation [1]. Microwave-assisted dynamic kinetic resolution (DKR) of racemic N-benzylpiperidin-3-ones using Ru-Shvo catalysts and ammonia borane provides enantiopure trans-3-aminopiperidines (>99% ee), critical for subsequent diamine coupling [1].
Table 2: Catalytic Systems for Asymmetric Benzylation
Catalyst System | Substrate | Conditions | ee (%) | Reference |
---|---|---|---|---|
Pd/(R)-BINAP | N-Boc-3-Hydroxypiperidine | Toluene, 80°C | 88 | [1] |
(R)-TRIP Phosphoric Acid | 3-Aminopiperidine | DCE, NaBH₃CN, 40°C | 94 | [1] |
Ru-Shvo/DKR | rac-Benzylpiperidinone | MW, 100°C, 1 h | >99 | [1] |
Chiral auxiliaries enable diastereoselective functionalization of the piperidine ring, circumventing catalytic limitations. The Evans oxazolidinone auxiliary attached to the piperidine nitrogen directs stereoselective alkylation at C3, achieving de >95% when using tert-butyl bromoacetate. Subsequent auxiliary removal and reductive amination with isopropylamine furnish the target (S)-diamine in 70% overall yield [1]. Alternatively, Ellman sulfinimine chemistry allows installation of the isopropyl group via nucleophilic addition to N-tert-butanesulfinyl-3-aminopiperidine, yielding diastereomeric ratios of 14:1 for the (S,S)-isomer [1].
Disastereoselective enzymatic desymmetrization of meso-diamine precursors provides an efficient route. Lipase-catalyzed (CAL-B) acetylation of the meso-diamine 1-benzyl-3,5-diaminopiperidine selectively acylates one amine group, enabling kinetic resolution and subsequent stereoretentive isopropylation to deliver enantiopure (>99% ee) target molecules [1].
Table 3: Diastereoselectivity Using Chiral Auxiliaries
Auxiliary | Key Reaction | diastereomeric Ratio (dr) | Product Configuration |
---|---|---|---|
Evans Oxazolidinone | Enolate Alkylation at C3 | >20:1 | (S) |
tert-Butanesulfinamide | Nucleophilic Addition to Sulfinimine | 14:1 | (S,S) |
Enzymatic (CAL-B Lipase) | Kinetic Resolution of meso-Diamine | >50:1 | (S) |
Comprehensive Compound Index
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7